4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride
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Overview
Description
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O3 and a molecular weight of 275.17 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride typically involves the reaction of 4-morpholinylpentanoic acid with an amine source under controlled conditions . The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves several steps, including:
Formation of the Intermediate: The initial step involves the reaction of 4-morpholinylpentanoic acid with an amine source to form an intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with . The exact molecular targets and pathways involved are still under investigation in various research studies .
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)pentanoic acid: Similar in structure but lacks the amino group.
(5-Morpholin-4-ylpentyl)amine dihydrochloride: Similar but with different functional groups.
Uniqueness
4-Amino-5-(morpholin-4-yl)pentanoic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-amino-5-morpholin-4-ylpentanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.2ClH/c10-8(1-2-9(12)13)7-11-3-5-14-6-4-11;;/h8H,1-7,10H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUZJVWZLHJPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CCC(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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